molecular formula C8H6O3 B1280095 6-Hydroxyphthalide CAS No. 55104-32-0

6-Hydroxyphthalide

Cat. No. B1280095
CAS RN: 55104-32-0
M. Wt: 150.13 g/mol
InChI Key: HWIZGBVJDMPJRO-UHFFFAOYSA-N
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Description

6-Hydroxyphthalide is a chemical compound that is related to the phthalide family, which is characterized by a lactone ring—a cyclic ester—derived from phthalic acid. While the provided papers do not directly discuss 6-Hydroxyphthalide, they do provide insights into various hydroxyphthalides and their derivatives, which can be used to infer some general aspects about 6-Hydroxyphthalide. For instance, hydroxyphthalides are known to be intermediates in the synthesis of various bioactive compounds and can exhibit interesting chemical and physical properties .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of hydroxyphthalide derivatives can be quite complex and is often elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 2-hydroxyisophthaldehyde shows infinite chains of molecules joined by hydrogen bonds . Similarly, the coordination properties of hydroxyisophthalic acids have been studied, revealing their potential for creating functional materials based on coordination polymers . These studies suggest that 6-Hydroxyphthalide may also form intricate molecular structures with potential for various applications.

Chemical Reactions Analysis

Hydroxyphthalides can undergo a range of chemical reactions. The reactivity of 6-Aminomethylphthalhydrazide with indoles to produce chemiluminescent derivatives is one such example . Another study shows the conversion of hydroxyphthalides into (Z)-3-alkylidenephthalides and 3-alkylisocoumarins under acidic conditions . These reactions demonstrate the chemical versatility of hydroxyphthalide derivatives and suggest that 6-Hydroxyphthalide could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyphthalide derivatives can vary widely. For instance, 6 α-n-Hexyl-1 α-hydroxymethyl-(4aβ, 8aα)-decahydronaphthalene-2β–ol exhibits liquid crystalline behavior in the presence of water . The synthesis of 7-Hydroxy-6-methylphthalide demonstrates regioselectivity and involves a one-pot synthesis with specific reagents and catalysts . These studies indicate that hydroxyphthalide derivatives can have unique physical and chemical properties, which could also be true for 6-Hydroxyphthalide.

Scientific Research Applications

Neurological Research

  • Degeneration of Nerve Terminals : 6-Hydroxydopamine (6-OHDA), closely related to 6-Hydroxyphthalide, has been used clinically to create a chemical sympathectomy, resulting in selective degeneration of sympathetic nerve terminals (Flach & Wood, 1978).
  • Parkinson's Disease Models : 6-OHDA is a common neurotoxin used to generate experimental models for Parkinson's disease, providing significant insights into the disease and potential treatments (Bové & Perier, 2012).

Pharmacological Properties

  • Phthalide Derivatives : Research on phthalide derivatives, like 4,6-Dimethoxy-5-hydroxyphthalide, has shown potential pharmacological properties, such as increasing bile excretion in rats (Borkowski et al., 1976).

Chemical Synthesis and Applications

  • Synthesis of Phthalide Derivatives : Studies have described methods for synthesizing various phthalide compounds, which have potential applications in pharmaceutical and chemical industries (Mali & Babu, 1998).

Natural Compounds and Bioactivity

  • Phthalides from Ligusticum wallichii : Phthalides, including 3-butylidene-7-hydroxyphthalide, have been isolated from natural sources like the rhizome of Ligusticum wallichii, demonstrating increased coronary blood flow in dog hearts (Wang Pushan et al., 1984).

Microbial Synthesis and Activity

  • Fungistatic Activity of Phthalides : The microbial synthesis of 3-butyl-3-hydroxyphthalide has been explored for potential fungistatic activity, showing promise in bioactive compound development (Gach et al., 2021).

Safety And Hazards

The safety data sheet for 6-Hydroxyphthalide indicates that it has acute toxicity when ingested . Personal protective equipment should be used to avoid dust formation .

Future Directions

Phthalides, including 6-Hydroxyphthalide, have been widely tested for their pharmacological properties . The ultimate goal of any delivery system is to extend, confine, and target the drug in the diseased tissue with a protected interaction . The paper concludes with the challenges faced and future directions in controlled drug delivery .

properties

IUPAC Name

6-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIZGBVJDMPJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493826
Record name 6-Hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxyphthalide

CAS RN

55104-32-0
Record name 6-Hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-1,3-dihydro-2-benzofuran-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6-methoxy-3H-isobenzofuran-1-one (50 g, 0.3 moles), prepared as described in example 34, in CH2Cl2 (250 ml) under N2 at −5° C., was dropwise added with BBr3 (360 ml 0.36 moles). At the end of the addition the solution was stirred at room temperature overnight, then cooled and added with further BBr3 (60 ml, 60 mmoles). The stirring was kept on for 4 hours at room temperature. The mixture was cooled and added with CH3OH (250 ml), then dried under vacuum to give a solid which was triturated in ethyl ether and washed with ethyl ether and ethyl acetate. After drying under vacuum at 40° C. a solid was obtained which was joined to the solid yielded by drying the mother liquors, discolouring and triturating in ethyl ether. There were obtained 33.51 g of the title compound (yield: 73%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
B Strydom, JJ Bergh, JP Petzer - Bioorganic & medicinal chemistry letters, 2013 - Elsevier
… Treatment of 8 with NaNO 2 in H 2 SO 4 (50%) gave the corresponding diazonium salt, which was subsequently hydrolyzed in H 2 SO 4 (50%) to yield 6-hydroxyphthalide (9) in low …
Number of citations: 29 www.sciencedirect.com
C Buehler, B Block - Journal of the American Chemical Society, 1950 - ACS Publications
… 5-Carboxy-6-hydroxyphthalide.—Two-tenths gram of the dioxanonyl phthalide was saponified in 10% … S-Carbomethoxy-6-hydroxyphthalide.—The hydroxy acid, 0.42 g. in 100 cc. …
Number of citations: 1 pubs.acs.org
TAH Nguyen, DR Hou - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… A natural product, 3-ethyl-6-hydroxyphthalide, was prepared by this method. … Hydrogenation of 3j achieved the racemic synthesis of 3-ethyl-6-hydroxyphthalide (6, eqn (9)), a natural …
Number of citations: 7 pubs.rsc.org
J Burckhalter, W Holcomb - Journal of the American Chemical …, 1950 - ACS Publications
… -Carboxy-6-hydroxyphthalide.—Two-tenths gram of the dioxanonyl phthalide was … S-Carbomethoxy-6-hydroxyphthalide.—The hydroxy acid, 0.42g. in 100 cc. …
Number of citations: 0 pubs.acs.org
WR Vaughan, SL Baird Jr - Journal of the American Chemical …, 1946 - ACS Publications
… to close the lactone ring of 6-hydroxyphthalide. The resulting solution was … 199-201; total yield of 6-hydroxyphthalide 80.2%. Upon recrystallization from … The 6-hydroxyphthalide was …
Number of citations: 12 pubs.acs.org
RRM Paterson, MSJ Simmonds, WM Blaney - Journal of invertebrate …, 1987 - Elsevier
The characterized crude extracts of seven Penicillium isolates were bioassayed against Spodoptora littoralis larvae for weight reduction and mortality. A total of 15 metabolites were …
Number of citations: 65 www.sciencedirect.com
AW McCulloch, B Stanovnik, DG Smith… - Canadian Journal of …, 1969 - cdnsciencepub.com
… -6hydroxyphthalide (3). The ir spectra were consistent with these structures. The structure of 3 was confirmed by its saponification to the known 7-carboxy-6-hydroxyphthalide (23). The …
Number of citations: 29 cdnsciencepub.com
KC SCHREIBER, VP FERNANDEZ - The Journal of Organic …, 1961 - ACS Publications
… A mixed melting point with 5-methoxy-6-hydroxyphthalide (II) obtained by demethylation of … 10%) by the method above for 5-methoxy6-hydroxyphthalide. The product after three …
Number of citations: 22 pubs.acs.org
JA Young, P Tarrant - Journal of the American Chemical Society, 1950 - ACS Publications
… -Carboxy-6-hydroxyphthalide.—Two-tenths gram of the dioxanonyl phthalide was … S-Carbomethoxy-6-hydroxyphthalide.—The hydroxy acid, 0.42g. in 100 cc. …
Number of citations: 21 pubs.acs.org
JC Frisvad, U Thrane - Journal of Chromatography A, 1987 - Elsevier
A general standardized method for the analysis of mycotoxins and other fungal secondary metabolites has been developed, based on high-performance liquid chromatography (HPLC) …
Number of citations: 458 www.sciencedirect.com

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